Cas no 1386231-75-9 (Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide)

Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 化学的及び物理的性質
名前と識別子
-
- Potassium trifluoro(2-methylquinolin-8-yl)borate
- Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide
- starbld0007880
- AKOS012987038
- 1386231-75-9
-
- インチ: 1S/C10H8BF3N.K/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14;/h2-6H,1H3;/q-1;+1
- InChIKey: ORBDDYUKCMRHCZ-UHFFFAOYSA-N
- ほほえんだ: [K+].F[B-](C1=CC=CC2=CC=C(C)N=C12)(F)F
計算された属性
- せいみつぶんしりょう: 249.0338954g/mol
- どういたいしつりょう: 249.0338954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 237
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q886938-5g |
8-quinoline trifluoroborate |
1386231-75-9 | 98% | 5g |
907.20 | 2021-05-17 |
Potassium;trifluoro-(2-methylquinolin-8-yl)boranuide 関連文献
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Potassium;trifluoro-(2-methylquinolin-8-yl)boranuideに関する追加情報
Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide: A Comprehensive Overview
The compound with CAS No. 1386231-75-9, commonly referred to as Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of the boron-based family of reagents, specifically designed for its unique electronic properties and reactivity. The trifluoro group attached to the boron atom plays a crucial role in modulating the electronic characteristics of the molecule, making it highly versatile in various chemical reactions.
Recent studies have highlighted the potential of Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide as a catalyst in organoboron chemistry. Its ability to facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been extensively explored. Researchers have demonstrated that this compound can significantly enhance the efficiency and selectivity of these reactions, particularly in the synthesis of complex organic molecules. This makes it an invaluable tool in drug discovery and materials synthesis.
The structural integrity of Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide is further enhanced by the presence of a methyl-substituted quinoline ring system. This aromatic framework not only provides stability but also introduces unique photophysical properties. Recent advancements in optoelectronics have leveraged these properties to develop novel materials for light-emitting diodes (LEDs) and solar cells. The quinoline moiety's ability to absorb and emit light across a broad spectrum has been instrumental in these applications.
In terms of synthesis, Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide is typically prepared via a two-step process involving the reaction of potassium borohydride with a substituted quinoline derivative. The reaction conditions, including temperature and solvent choice, are critical to ensuring high yields and purity. Researchers have optimized these parameters to achieve scalable production, making this compound more accessible for industrial applications.
From a toxicological perspective, Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide has been subjected to rigorous safety assessments. Studies indicate that it exhibits low acute toxicity when handled under standard laboratory conditions. However, prolonged exposure or improper handling may pose risks, necessitating appropriate protective measures during synthesis and use.
Looking ahead, the future of Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide lies in its potential for green chemistry applications. Its ability to catalyze reactions under mild conditions reduces energy consumption and waste generation, aligning with global sustainability goals. Ongoing research is focused on expanding its utility in bio-related fields, such as enzyme mimicry and drug delivery systems.
In conclusion, Potassium Trifluoro(2-Methylquinolin-8-yl)Boranuide (CAS No. 1386231-75-9) stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across catalysis, optoelectronics, and materials science underscore its importance in contemporary research and industry. As advancements continue to unfold, this compound is poised to play an even greater role in shaping the future of chemistry.
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